molecular formula C21H25ClN2O B13747529 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride CAS No. 42773-88-6

1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride

Cat. No.: B13747529
CAS No.: 42773-88-6
M. Wt: 356.9 g/mol
InChI Key: GIUFFUCZSHAYDI-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a phenyl group, a piperidine ring, and an indole core, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting from a suitable precursor such as phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions where the indole derivative reacts with a piperidine-containing reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one: The free base form of the compound.

    1,3-Dihydro-3-phenyl-1-(2-morpholinoethyl)-2H-indol-2-one: A similar compound with a morpholine ring instead of a piperidine ring.

    1,3-Dihydro-3-phenyl-1-(2-pyrrolidinoethyl)-2H-indol-2-one: A similar compound with a pyrrolidine ring.

Uniqueness

1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

42773-88-6

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

3-phenyl-1-(2-piperidin-1-ium-1-ylethyl)-3H-indol-2-one;chloride

InChI

InChI=1S/C21H24N2O.ClH/c24-21-20(17-9-3-1-4-10-17)18-11-5-6-12-19(18)23(21)16-15-22-13-7-2-8-14-22;/h1,3-6,9-12,20H,2,7-8,13-16H2;1H

InChI Key

GIUFFUCZSHAYDI-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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